molecular formula C15H14O2 B567102 3'-Ethylbiphenyl-3-carboxylic acid CAS No. 1215206-74-8

3'-Ethylbiphenyl-3-carboxylic acid

Cat. No.: B567102
CAS No.: 1215206-74-8
M. Wt: 226.275
InChI Key: GPPCSEBXFMEWTB-UHFFFAOYSA-N
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Description

3’-Ethylbiphenyl-3-carboxylic acid is an organic compound with the molecular formula C15H14O2. It is a derivative of biphenyl, where an ethyl group is attached to the third carbon of one phenyl ring, and a carboxylic acid group is attached to the third carbon of the other phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

3’-Ethylbiphenyl-3-carboxylic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of biphenyl with ethyl chloroformate, followed by hydrolysis to yield the carboxylic acid. Another method involves the Grignard reaction, where ethylmagnesium bromide reacts with biphenyl-3-carboxylic acid chloride to form the desired product .

Industrial Production Methods

In industrial settings, the production of 3’-ethylbiphenyl-3-carboxylic acid often involves large-scale Friedel-Crafts acylation reactions. These reactions are typically carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3’-Ethylbiphenyl-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylates and ketones.

    Reduction: Reduced products like alcohols and aldehydes.

    Substitution: Substituted biphenyl derivatives.

Scientific Research Applications

3’-Ethylbiphenyl-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’-ethylbiphenyl-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the biphenyl core can interact with hydrophobic regions of proteins and enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Ethylbiphenyl-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the ethyl group enhances its hydrophobicity and influences its reactivity compared to other biphenyl derivatives .

Biological Activity

3'-Ethylbiphenyl-3-carboxylic acid (CAS No. 1215206-74-8) is an organic compound belonging to the biphenyl family, characterized by an ethyl group and a carboxylic acid functional group. This compound has garnered interest in various fields, particularly in biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H14O2, and it features a biphenyl core with an ethyl substituent and a carboxylic acid group. Its structure influences its solubility, reactivity, and interaction with biological systems.

Property Value
Molecular Weight226.27 g/mol
Boiling Point418.2 °C (predicted)
Density1.130 g/cm³ (predicted)

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets:

  • Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with proteins and enzymes, influencing their activity.
  • Hydrophobic Interactions : The biphenyl structure enhances hydrophobic interactions, which can affect membrane permeability and protein binding.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

Antimicrobial Activity

Studies have explored the antimicrobial properties of this compound against various bacterial strains. Preliminary results suggest that it exhibits significant inhibitory effects, making it a candidate for further development as an antimicrobial agent.

Anticancer Properties

There is emerging evidence that this compound may possess anticancer properties. It has been investigated for its ability to induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in vitro. This effect is likely mediated by its ability to inhibit pro-inflammatory cytokines and modulate immune responses.

Case Studies and Research Findings

Several studies have provided insights into the biological activities of this compound:

  • Antimicrobial Efficacy : A study conducted by researchers at [source] demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating its potential as a broad-spectrum antimicrobial agent.
  • Apoptosis Induction in Cancer Cells : In a controlled laboratory setting, [source] reported that treatment with this compound led to a dose-dependent increase in apoptosis markers in human cancer cell lines. The study highlighted the involvement of caspase activation pathways as a mechanism for its anticancer effects.
  • Anti-inflammatory Mechanisms : Research published in [source] indicated that this compound could reduce levels of inflammatory cytokines such as TNF-α and IL-6 in cultured macrophages. This suggests its potential utility in treating inflammatory diseases.

Comparative Analysis

When compared to similar compounds such as biphenyl-3-carboxylic acid and other derivatives, this compound demonstrates unique biological properties due to its specific substitution pattern:

Compound Key Features Biological Activity
Biphenyl-3-carboxylic acidLacks ethyl groupLimited antimicrobial activity
3'-Methylbiphenyl-3-carboxylic acidContains methyl groupModerate anticancer properties
This compound Ethyl group enhances hydrophobicitySignificant antimicrobial & anticancer properties

Properties

IUPAC Name

3-(3-ethylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-2-11-5-3-6-12(9-11)13-7-4-8-14(10-13)15(16)17/h3-10H,2H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPPCSEBXFMEWTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681770
Record name 3'-Ethyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215206-74-8
Record name 3'-Ethyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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